N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Description

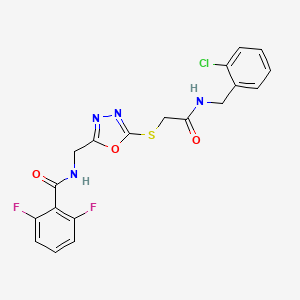

N-((5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-chlorobenzylamide group and a 2,6-difluorobenzamide side chain. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and enabling π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF2N4O3S/c20-12-5-2-1-4-11(12)8-23-15(27)10-30-19-26-25-16(29-19)9-24-18(28)17-13(21)6-3-7-14(17)22/h1-7H,8-10H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEFCBXANDPKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a 2-chlorobenzyl group and a 1,3,4-oxadiazole ring in its structure suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to interact with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

Based on its chemical structure, it is predicted to have moderate solubility and could potentially be metabolized by the liver

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses. Based on its structure, it might induce changes in protein function, gene expression, or cellular metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets.

Comparison with Similar Compounds

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide

- Core Differences: Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring, introducing a sulfur atom instead of oxygen.

- Substituent Effects : The 2,4-dichlorophenyl group enhances hydrophobic interactions compared to the 2-chlorobenzyl group in the target compound. Crystallographic data (R factor = 0.044) confirms planar geometry, favoring stacking interactions .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Core Differences : Features a thiazole ring instead of oxadiazole, with a chlorine substituent at position 3. The thiazole’s aromaticity and hydrogen-bonding capacity (N1—H1⋯N2 dimers) enhance stability in crystal packing .

- Bioactivity : Demonstrated PFOR (pyruvate:ferredoxin oxidoreductase) enzyme inhibition, critical for anaerobic metabolism, via amide anion conjugation .

Functional Analogues with Similar Side Chains

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

- Hybrid Structure : Combines oxadiazole and thiazole rings. The 4-phenyl group enhances π-π interactions, while the thiazol-2-amine side chain introduces basicity, improving solubility in acidic environments .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What strategies identify biological targets for this compound?

- Techniques :

- Affinity Chromatography : Immobilize compound on resin to pull down binding proteins .

- Thermal Proteome Profiling (TPP) : Detect target engagement via protein melting shifts .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.